
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone is an organic compound with a complex structure that includes amino, chloro, and fluoro substituents on a phenyl ring
Preparation Methods
The synthesis of 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group.
Halogenation: The nitro-substituted phenyl ring is then subjected to halogenation to introduce chloro and fluoro substituents.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: Finally, the amino-substituted phenyl ring undergoes acylation with ethanoyl chloride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone can be compared with other similar compounds such as:
1-(4-Amino-3-chloro-5-fluoro-phenyl)-acetic acid: This compound has a similar structure but with an acetic acid group instead of an ethanone group. It may exhibit different chemical reactivity and biological activity.
1-(4-Amino-3-chloro-5-fluoro-phenyl)-methanol: This compound has a methanol group instead of an ethanone group, leading to different physical and chemical properties.
Properties
CAS No. |
56339-99-2 |
|---|---|
Molecular Formula |
C8H7ClFNO |
Molecular Weight |
187.60 g/mol |
IUPAC Name |
1-(4-amino-3-chloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 |
InChI Key |
KVTOOEQSGVGZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



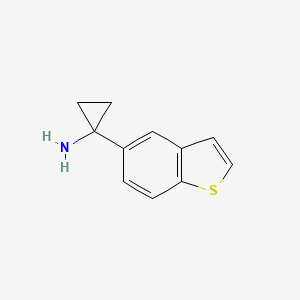

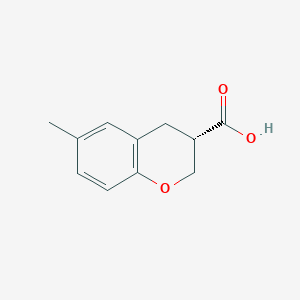
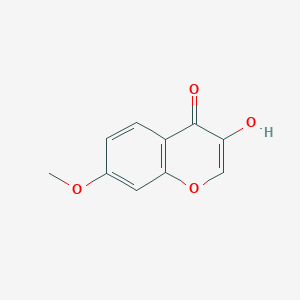
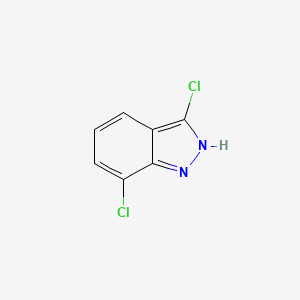

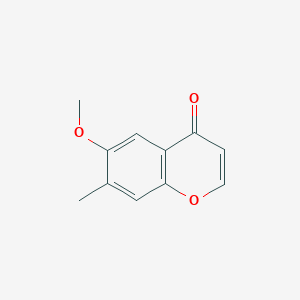
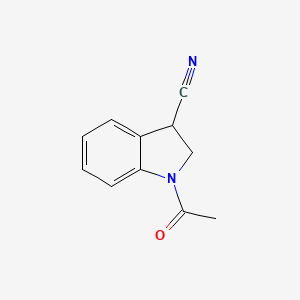

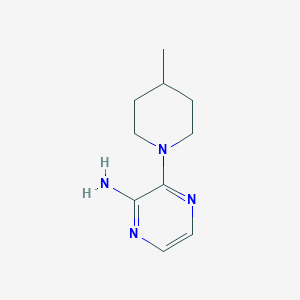
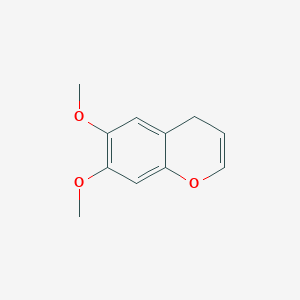
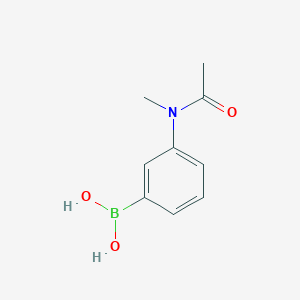
![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)
